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Introduction
Decacarbonyldimanganese, with the chemical formula Mn₂(CO)₁₀, stands as a cornerstone

compound in the field of organometallic chemistry. First synthesized in 1954 by Brimm, Lynch,

and Sesny, its discovery was guided by the known structure of its heavier analogue, dirhenium

decacarbonyl (Re₂(CO)₁₀)[1]. This air-stable, yellow crystalline solid is a pivotal molecule for

understanding fundamental concepts such as metal-metal bonding, the 18-electron rule, and

ligand field theory in a tangible chemical system.[1] While its direct application in drug

development is limited, its role as a precursor in organomanganese chemistry and as a model

system for studying radical-based reactions provides valuable insights for various chemical

transformations.[2][3][4] This guide provides an in-depth analysis of the structure and bonding

of decacarbonyldimanganese, grounded in experimental evidence and theoretical models.

Molecular Structure: An Unbridged Dimer
The molecular architecture of decacarbonyldimanganese has been unequivocally established

through single-crystal X-ray diffraction studies.[1] The molecule consists of two

pentacarbonylmanganese, Mn(CO)₅, units linked by a direct manganese-manganese bond.[1]

[5] A key structural feature is the absence of bridging carbonyl (CO) ligands, which

distinguishes it from some other binuclear metal carbonyls like Co₂(CO)₈.[5]
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Each manganese atom is coordinated to five terminal CO ligands and the other manganese

atom, resulting in a coordination number of six for each metal center.[6] This arrangement

leads to a distorted octahedral geometry around each manganese atom.[6][7] The two

Mn(CO)₅ fragments are arranged in a staggered conformation, which imparts the molecule with

D₄d symmetry, an uncommon point group.[5]

Key Structural Parameters
The precise bond lengths and angles within the Mn₂(CO)₁₀ molecule have been determined

with high precision. A 1981 room temperature X-ray diffraction study provided the following key

parameters[1]:

Parameter Value

Mn-Mn bond distance 290.38(6) pm

Average axial Mn-C distance 181.1 pm

Average equatorial Mn-C distance 185.6 pm

The Mn-Mn bond distance is a crucial aspect of its structure and will be discussed in detail in

the subsequent section. Notably, the axial Mn-C bonds (those coaxial with the Mn-Mn bond)

are shorter than the equatorial Mn-C bonds (those nearly perpendicular to the Mn-Mn bond).[1]

This difference in bond lengths provides insight into the electronic environment around the

manganese atoms.

The Manganese-Manganese Bond: A Covalent
Interaction
The direct bond between the two manganese atoms is a defining feature of

decacarbonyldimanganese. This metal-metal bond is considered a single covalent bond,

formed by the overlap of orbitals on each manganese atom.[8][9] Each manganese atom in

Mn₂(CO)₁₀ is in a formal oxidation state of 0.

Theoretical studies, including extended Hückel molecular orbital calculations and density

functional theory (DFT), have provided a deeper understanding of this interaction.[1][9] The

primary bonding orbital is a σ-bond resulting from the overlap of the d(z²) orbitals of the two
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manganese atoms.[1] This is consistent with the 18-electron rule, where each Mn(CO)₅

fragment, a 17-electron species, dimerizes to form a stable 18-electron configuration around

each metal center through the formation of the Mn-Mn bond.

The bond dissociation energy of the Mn-Mn bond is approximately 151 kJ/mol (36 kcal/mol),

which is relatively weak and comparable to the Mn-CO bond dissociation energy of about 160

kJ/mol (38 kcal/mol).[2] This relatively low bond energy allows for the homolytic cleavage of the

Mn-Mn bond upon exposure to heat or light, generating two highly reactive 17-electron

•Mn(CO)₅ radicals.[1][3][4] This photochemical reactivity is a cornerstone of the utility of

Mn₂(CO)₁₀ in initiating radical reactions.

Manganese-Carbonyl Bonding: A Synergy of
Donation and Back-Donation
The bonding between the manganese atoms and the carbonyl ligands is a classic example of

the synergistic interplay between σ-donation and π-back-donation, a fundamental concept in

organometallic chemistry.

σ-Donation: The carbonyl ligand, acting as a Lewis base, donates a pair of electrons from its

highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom,

to an empty d-orbital on the manganese atom. This forms a dative covalent bond.

π-Back-Donation: Concurrently, the manganese atom, being electron-rich in its zero-

oxidation state, donates electron density from its filled d-orbitals into the empty π*

antibonding orbitals of the carbonyl ligands. This back-donation strengthens the Mn-C bond

and weakens the C-O bond within the carbonyl ligand.

This synergistic bonding model is supported by spectroscopic data. The stretching frequencies

of the C-O bonds in metal carbonyls are typically lower than that of free carbon monoxide

(2143 cm⁻¹). In Mn₂(CO)₁₀, the infrared (IR) spectrum shows characteristic C-O stretching

bands in the region of 2000-2100 cm⁻¹, indicating a weakening of the C-O bond due to π-back-

donation.

The aforementioned difference in axial and equatorial Mn-C bond lengths can also be

explained by this model. The axial CO ligands are aligned with the Mn-Mn bond, and their π*
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orbitals may have a slightly different overlap with the manganese d-orbitals compared to the

equatorial CO ligands, leading to the observed variation in bond strength and length.

Experimental Workflows and Protocols
Synthesis of Decacarbonyldimanganese
High-Pressure Carbonylation (Classic Method):

This method, though requiring specialized equipment, is a well-established route to Mn₂(CO)₁₀.

[5][10]

Reactant Preparation: Anhydrous manganese(II) chloride (MnCl₂) is used as the manganese

source. Sodium benzophenone ketyl is prepared separately as the reducing agent.

Reaction Setup: The reaction is carried out in a high-pressure autoclave. Anhydrous MnCl₂

and the reducing agent are placed in the autoclave under an inert atmosphere.

Carbonylation: The autoclave is pressurized with carbon monoxide (CO) to approximately

200 atmospheres.[5][10]

Reaction Conditions: The mixture is heated and stirred to facilitate the reaction.

Workup and Purification: After the reaction is complete, the autoclave is cooled and

depressurized. The product is extracted with a suitable organic solvent and purified by

sublimation or crystallization to yield yellow crystals of Mn₂(CO)₁₀. The yield for this method

is typically around 32%.[10]

Low-Pressure Synthesis from MMT:

A more convenient laboratory-scale synthesis utilizes methylcyclopentadienyl manganese

tricarbonyl (MMT) as the starting material.[1]

Reactants: Commercially available MMT and sodium metal as the reductant.

Reaction: The reaction is carried out in a suitable solvent under an atmosphere of carbon

monoxide at ambient pressure.
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Equation: 2 Mn(η⁵-CH₃C₅H₄)(CO)₃ + 2 Na + 4 CO → Mn₂(CO)₁₀ + 2 Na(CH₃C₅H₄)

Yield: This method typically provides yields in the range of 16-20%.[1]

Visualizing the Bonding in
Decacarbonyldimanganese
The following diagram illustrates the key bonding interactions within the Mn₂(CO)₁₀ molecule.
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Caption: Bonding schematic of Mn₂(CO)₁₀.
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Conclusion
Decacarbonyldimanganese is a fundamentally important molecule in organometallic

chemistry. Its well-defined structure, featuring a direct manganese-manganese bond and

terminal carbonyl ligands, provides a clear and experimentally verifiable illustration of key

bonding principles. The synergistic σ-donation and π-back-donation in the Mn-CO bonds,

coupled with the covalent nature of the Mn-Mn bond, create a stable yet reactive molecule. The

facile homolytic cleavage of the metal-metal bond under photochemical or thermal conditions

opens up a rich area of radical chemistry, making Mn₂(CO)₁₀ a valuable reagent and model

system for researchers in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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